molecular formula C10H13NO2 B8435331 2-methyl-2-pyridin-4-ylbutanoic acid

2-methyl-2-pyridin-4-ylbutanoic acid

Cat. No.: B8435331
M. Wt: 179.22 g/mol
InChI Key: CNEHFDFXLXWVDQ-UHFFFAOYSA-N
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Description

2-methyl-2-pyridin-4-ylbutanoic acid is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of an ethyl group, a methyl group, and a pyridyl group attached to an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-pyridin-4-ylbutanoic acid typically involves the reaction of pyridine derivatives with acetic acid or its derivatives. One common method is the reaction of 4-pyridylacetic acid with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of catalysts such as palladium or nickel can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-pyridin-4-ylbutanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The pyridyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

2-methyl-2-pyridin-4-ylbutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methyl-2-pyridin-4-ylbutanoic acid involves its interaction with specific molecular targets. The pyridyl group can interact with enzymes or receptors, modulating their activity. The compound can also participate in redox reactions, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-pyridyl acetate: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl 2-pyridyl acetate: Similar structure but with the pyridyl group attached to the second carbon of the acetic acid moiety.

    4-Pyridylacetic acid: Lacks the ethyl group but has a similar pyridyl and acetic acid structure.

Uniqueness

2-methyl-2-pyridin-4-ylbutanoic acid is unique due to the presence of both an ethyl and a methyl group, which can influence its chemical reactivity and biological activity. This combination of functional groups can provide distinct properties that are not observed in similar compounds.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-methyl-2-pyridin-4-ylbutanoic acid

InChI

InChI=1S/C10H13NO2/c1-3-10(2,9(12)13)8-4-6-11-7-5-8/h4-7H,3H2,1-2H3,(H,12,13)

InChI Key

CNEHFDFXLXWVDQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C1=CC=NC=C1)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To dry THF at −78° C. was added diisopropylamine (5.05 g 48 mmol, 7 mL) and then n-butyl lithium. The reaction mixture was stirred for 0.5 h and then ethyl 4-pyridyl acetic acid (7.85 g, 46 mmol) was added, and after stirring for 0.5 h at that −78° C. the reaction temperature was raised to room temperature. DMF (20 mL was added and the reaction mixture cooled to −78° C. again. Methyl iodide (7.07 g, 50.2 mmol, 3.15 mL) was added and the reaction mixture stirred at that temperature for 1 h and then at room temperature overnight. All the volatiles were then stripped off and the reaction mixture was partitioned between water-CH2Cl2. The aqueous phase was washed twice with CH2Cl2. The combined CH2Cl2 phases were dried and evaporated. The crude product was chromatographed on silica gel eluting with 80% EtOAc hexane to give the title compound (7.88 g, MH+ 179).
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